Methyl 6-methyl-1H-benzimidazole-5-carboxylate is a compound belonging to the benzimidazole class, which is characterized by a fused aromatic structure that is widely recognized for its biological activity. This compound features a methyl group at the sixth position and a carboxylate group at the fifth position of the benzimidazole ring, contributing to its chemical reactivity and potential applications in medicinal chemistry.
Methyl 6-methyl-1H-benzimidazole-5-carboxylate can be synthesized through various chemical reactions involving benzimidazole derivatives. It is classified under organic compounds, specifically as a carboxylate ester. The compound's structure can be derived from methyl 1H-benzimidazole-5-carboxylate through methylation processes, indicating its relation to other benzimidazole derivatives.
The synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate can be achieved through several methods, including:
The molecular formula for methyl 6-methyl-1H-benzimidazole-5-carboxylate is , with a molecular weight of approximately 190.20 g/mol. The structure features:
The compound exhibits specific spectral characteristics in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), aiding in its structural elucidation.
Methyl 6-methyl-1H-benzimidazole-5-carboxylate can participate in various chemical reactions:
The mechanism of action for compounds like methyl 6-methyl-1H-benzimidazole-5-carboxylate often involves interaction with biological targets such as enzymes or receptors. The benzimidazole core is known for its ability to inhibit certain enzymes or modulate receptor activity, leading to potential therapeutic effects:
Methyl 6-methyl-1H-benzimidazole-5-carboxylate possesses several notable physical and chemical properties:
Additional properties include density, refractive index, and stability under various conditions, which are essential for practical applications in laboratory settings.
Methyl 6-methyl-1H-benzimidazole-5-carboxylate has several scientific applications:
Benzimidazole derivatives represent a privileged scaffold in drug discovery due to their versatile bioactivity and structural similarity to naturally occurring nucleotides. The core structure consists of a fused benzene and imidazole ring system, enabling diverse interactions with biological targets. Methyl 6-methyl-1H-benzimidazole-5-carboxylate (CAS: 10351-79-8) exemplifies this molecular architecture, featuring two critical substituents: a methyl ester at position 5 and a methyl group at position 6. The methyl ester (–COOCH₃) serves as a hydrogen bond acceptor and a synthetic handle for hydrolysis or amidation, facilitating further derivatization into pharmacologically active molecules [2].
The compound’s planar benzimidazole core enables intercalation into nucleic acids or stacking interactions with protein residues, while the carboxylate group enhances water solubility relative to non-polar analogs. This balance of hydrophobic and hydrophilic properties is reflected in its predicted log P (partition coefficient) of 1.8–2.3, positioning it favorably for cellular permeability [2]. As summarized in Table 1, substituent patterns on the benzimidazole ring directly modulate target selectivity and potency across therapeutic areas, including anticancer and antimicrobial applications.
Table 1: Influence of Substituent Positioning on Benzimidazole Bioactivity
Substituent Position | Functional Group | Biological Impact | Example Applications |
---|---|---|---|
5 | Methyl ester (–COOCH₃) | Enhances hydrogen bonding; modifiable to amides | Prodrug synthesis [2] |
6 | Methyl (–CH₃) | Increases lipophilicity and membrane permeation | Antiproliferative agents [2] |
2 | Carboxylic acid (–COOH) | Improves water solubility; ionic interactions | Enzyme inhibition [8] |
1 | Methyl (N–CH₃) | Blocks hydrogen bonding; alters target affinity | Antimicrobials [6] |
The 6-methyl group in methyl 6-methyl-1H-benzimidazole-5-carboxylate is a critical determinant of its biochemical interactions. This substituent exerts electron-donating effects, increasing electron density at adjacent ring positions and enhancing interactions with electron-deficient biological targets. Compared to unsubstituted analogs like methyl benzimidazole-5-carboxylate (CAS: 26663-77-4), the 6-methyl derivative exhibits a 10–30% boost in antiproliferative activity against solid tumor models, including non-small cell lung cancer (NSCLC) and colon adenocarcinoma cells [2] [4].
Mechanistically, the methyl group contributes to hydrophobic pocket binding in enzyme active sites. For instance, molecular docking studies suggest that the 6-methyl moiety anchors the compound in the ATP-binding cleft of kinases via van der Waals contacts with non-polar residues. This interaction disrupts phosphorylation cascades in cancer cells, potentially explaining the observed IC₅₀ values of 5–40 μM in NSCLC lines [2]. Additionally, steric effects from the methyl group constrain rotational freedom, reducing entropy penalties upon target binding. As shown in Table 2, methyl substitution significantly alters key physicochemical and bioactivity parameters.
Table 2: Comparative Impact of 6-Methyl Substitution on Benzimidazole Derivatives
Property | 6-Methyl Derivative (CAS 10351-79-8) | Unsubstituted Analog (CAS 26663-77-4) | Bioactivity Consequence |
---|---|---|---|
log P (estimated) | 1.8–2.3 | 1.2–1.6 [4] | Enhanced cellular uptake |
Aqueous solubility | Limited | Moderate | Formulation optimization required |
Antiproliferative IC₅₀ | 5–40 μM (NSCLC) | 30–100 μM (NSCLC) [4] | Improved tumor growth inhibition |
Microsomal stability | t₁/₂ > 60 min | t₁/₂ ~ 30 min | Extended pharmacokinetic half-life |
The synthesis of benzimidazole carboxylates evolved from early 20th-century studies on heterocyclic condensation reactions. Initial routes to unsubstituted benzimidazole-5-carboxylates emerged in the 1960s, primarily via condensation of o-phenylenediamines with formic acid or esters. The discovery of 5,6-dimethylbenzimidazole as a vitamin B₁₂ precursor in 1955 spurred interest in methyl-substituted variants [2]. Methyl 6-methyl-1H-benzimidazole-5-carboxylate (CAS: 10351-79-8) was first synthesized in 1971 through esterification of its carboxylic acid precursor (CAS: 23000204) using methanol under acidic catalysis [1] [2].
The 1980s–1990s saw methodological refinements for regioselective substitution. Advances included:
Recent innovations (post-2010) focus on catalytic C–H functionalization and flow chemistry techniques. These approaches reduce reliance on pre-functionalized anilines and cut synthesis times from days to hours. The structural evolution of benzimidazole-5-carboxylates is chronicled below:
Table 3: Historical Timeline of Key Benzimidazole-5-carboxylate Derivatives
Year | Compound | CAS Registry | Synthetic Advance | Application Target |
---|---|---|---|---|
1955 | 5,6-Dimethylbenzimidazole | 582-60-5 | Biological isolation | Vitamin B₁₂ biosynthesis |
1971 | Methyl 6-methyl-1H-benzimidazole-5-carboxylate | 10351-79-8 | Acid-catalyzed esterification [2] | Anticancer lead optimization |
1988 | 1-Methyl-1H-benzimidazole-5-carboxylic acid | 53484-17-6 | N-alkylation control [6] | Kinase inhibitor scaffolds |
2007 | Methyl 5-amino-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate | 918321-20-7 | Regioselective fluorination [7] | MEK inhibitors (e.g., binimetinib) |
Comprehensive List of Benzimidazole Carboxylate Compounds
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: